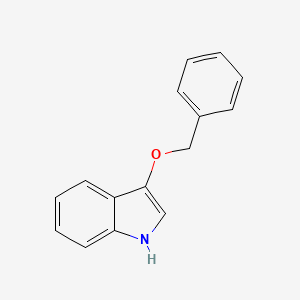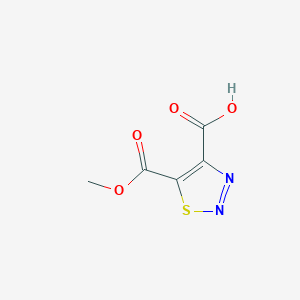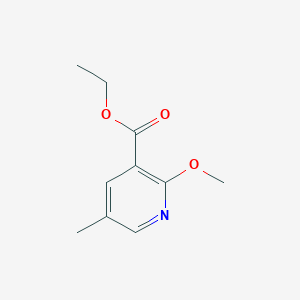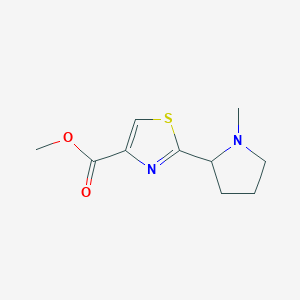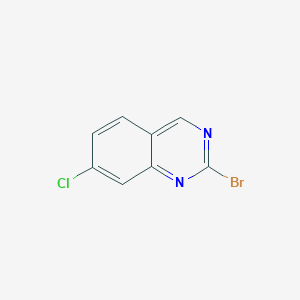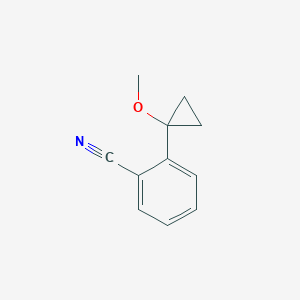
2-(1-Methoxycyclopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxycyclopropyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzonitrile group attached to a methoxycyclopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 1-methoxycyclopropylamine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
Oxidation: Oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction typically produces 2-(1-Methoxycyclopropyl)benzylamine.
Substitution: Substitution reactions can result in a variety of functionalized benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can influence various biochemical pathways. Additionally, the methoxycyclopropyl moiety may interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the methoxycyclopropyl moiety.
2-Methoxybenzonitrile: Similar structure but with a methoxy group directly attached to the benzene ring.
Cyclopropylbenzonitrile: Contains a cyclopropyl group instead of a methoxycyclopropyl group.
Uniqueness
2-(1-Methoxycyclopropyl)benzonitrile is unique due to the presence of both the methoxy and cyclopropyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(6-7-11)10-5-3-2-4-9(10)8-12/h2-5H,6-7H2,1H3 |
Clave InChI |
AZOBEEMOBFCSHM-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


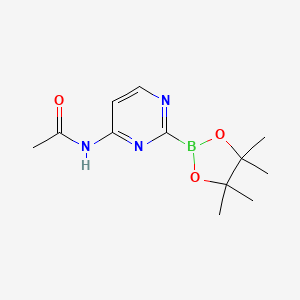
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
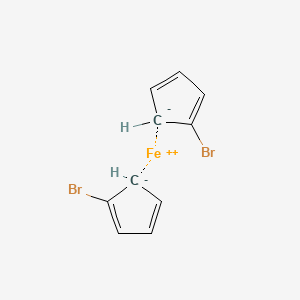

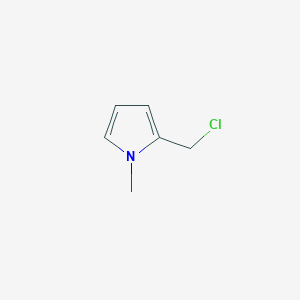
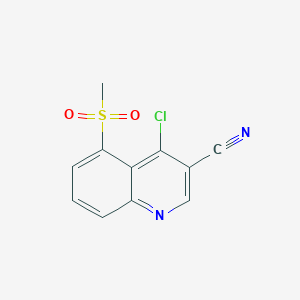
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
